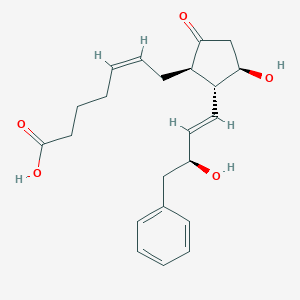

16-phenyl tetranor Prostaglandin E2

Vue d'ensemble

Description

16-phenyl tetranor Prostaglandin E2: is a synthetic analog of Prostaglandin E2, a naturally occurring prostaglandin in the human body. Prostaglandins are lipid compounds that have diverse physiological roles, including the regulation of inflammation, blood flow, and the formation of blood clots. This compound is known for its enhanced stability and potency compared to natural Prostaglandin E2 .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 16-phenyl tetranor Prostaglandin E2 typically involves multiple steps, starting from readily available precursors. A common approach includes the use of a dichloro-containing bicyclic ketone as a starting material. Key steps in the synthesis include:

Baeyer–Villiger monooxygenase-catalyzed stereoselective oxidation: to introduce the necessary stereochemistry.

Ketoreductase-catalyzed diastereoselective reduction: of enones to set critical stereochemical configurations.

Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of biocatalysis for stereoselective transformations and regioselective functionalization to ensure high yields and purity .

Analyse Des Réactions Chimiques

Types of Reactions: 16-phenyl tetranor Prostaglandin E2 undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.

Reduction: Reduction of ketones to secondary alcohols.

Substitution: Introduction of different functional groups at specific positions on the molecule.

Common Reagents and Conditions:

Oxidizing agents: Such as chromium trioxide or potassium permanganate.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reactions: Often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions include various oxidized or reduced derivatives of this compound, which can be further functionalized for specific applications .

Applications De Recherche Scientifique

Anti-inflammatory Effects

16-phenyl PGE2 has demonstrated significant anti-inflammatory properties, particularly in modulating immune responses. Research indicates that it can selectively activate certain E prostanoid (EP) receptors, which play a crucial role in mediating inflammatory responses.

Case Study: Rheumatoid Arthritis

In a study examining rheumatoid arthritis (RA), 16-phenyl PGE2 was shown to differentially modulate the expression of pro-inflammatory cytokines such as IL-6 and matrix metalloproteinases (MMPs) in synovial fibroblasts. The compound's action through EP2 and EP4 receptors was linked to a reduction in IL-6 secretion while influencing MMP-1 levels differently, highlighting its potential as a therapeutic agent for RA management .

Hematopoietic Stem Cell Regulation

Another significant application of 16-phenyl PGE2 is its role in regulating hematopoietic stem/progenitor cells (HSPCs). Studies have shown that this compound can enhance the recovery of HSPCs following myelosuppression.

Case Study: Myelosuppression Recovery

In murine models subjected to 5-fluorouracil (5-FU) treatment, administration of 16-phenyl PGE2 facilitated the recovery of HSPCs. The compound acted via EP4 receptors, promoting the expression of genes related to cell adhesion and cytokine production in mesenchymal progenitor cells. This signaling pathway was crucial for enhancing long-term reconstitution capacity of HSPCs after myelosuppressive treatments .

Reproductive Biology

The compound has also been explored for its effects on reproductive health, particularly its influence on spermatozoa function and capacitation.

Case Study: Sperm Capacitation

Recent lipidomic studies have identified 16-phenyl PGE2 as a stable derivative that plays a role in sperm capacitation. This process is essential for fertilization and involves complex signaling pathways that are influenced by various lipid mediators, including prostaglandins . The stability of 16-phenyl PGE2 makes it a valuable tool for studying lipid interactions during sperm maturation.

Data Summary Table

Mécanisme D'action

16-phenyl tetranor Prostaglandin E2 exerts its effects by binding to the E series of prostaglandin receptors (EP receptors), which are G protein-coupled receptors. These receptors are involved in various intracellular signaling pathways, including the regulation of cAMP levels and calcium ion concentrations. The binding of this compound to EP receptors leads to the activation or inhibition of specific signaling pathways, resulting in its physiological effects .

Comparaison Avec Des Composés Similaires

Prostaglandin E2 (PGE2): The natural counterpart of 16-phenyl tetranor Prostaglandin E2, with similar physiological roles but lower stability and potency.

Sulprostone: A synthetic analog of Prostaglandin E2 with similar applications but different pharmacokinetic properties.

Cloprostenol: Another synthetic prostaglandin analog used in veterinary medicine.

Uniqueness: this compound is unique due to its enhanced metabolic stability and increased potency compared to natural Prostaglandin E2. These properties make it a valuable tool in both research and therapeutic applications.

Activité Biologique

16-Phenyl tetranor prostaglandin E2 (16-phenyl PGE2) is a synthetic derivative of prostaglandin E2 (PGE2), which has garnered attention for its unique biological activities. This article delves into its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant research findings and case studies.

Overview of 16-Phenyl Tetranor PGE2

16-Phenyl tetranor PGE2 is a metabolite derived from sulprostone, a synthetic prostaglandin analog. It is primarily utilized in scientific research due to its structural similarities to PGE2, allowing it to interact with the same receptors but potentially exhibiting different potency and selectivity. This compound plays a significant role in studying various biological processes, including inflammation, immune response, and cellular signaling.

The biological activity of 16-phenyl PGE2 is mediated through its interaction with E-prostanoid (EP) receptors, particularly EP2 and EP4. These receptors are involved in various signaling pathways that regulate inflammatory responses and cellular functions.

Key Mechanisms:

- Receptor Interaction: 16-phenyl PGE2 binds to EP receptors, influencing intracellular signaling cascades such as cAMP production and protein kinase activation .

- Inflammatory Modulation: It has been shown to modulate the expression of pro-inflammatory cytokines and enzymes such as matrix metalloproteinases (MMPs) in synovial fibroblasts from rheumatoid arthritis patients .

- Immune Response Regulation: Physiological concentrations of 16-phenyl PGE2 suppress antimicrobial activities in neutrophils and monocytes, suggesting a role in immune modulation post-injury .

Biological Effects

Research has highlighted several biological effects associated with 16-phenyl PGE2:

Table 1: Summary of Biological Activities of 16-Phenyl Tetranor PGE2

Case Study: Inflammatory Response Modulation

In a study examining the effects of PGE2 on rheumatoid arthritis synovial fibroblasts, it was found that TNF-α induced IL-6 expression was significantly modulated by 16-phenyl PGE2 through EP receptor pathways. The selective blockade of EP receptors offered insights into potential therapeutic strategies for managing inflammatory diseases .

Propriétés

IUPAC Name |

(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxy-4-phenylbut-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O5/c23-17(14-16-8-4-3-5-9-16)12-13-19-18(20(24)15-21(19)25)10-6-1-2-7-11-22(26)27/h1,3-6,8-9,12-13,17-19,21,23,25H,2,7,10-11,14-15H2,(H,26,27)/b6-1-,13-12+/t17-,18-,19-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXWJXQSQVUJRNS-YYWARMNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1=O)CC=CCCCC(=O)O)C=CC(CC2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H](C1=O)C/C=C\CCCC(=O)O)/C=C/[C@H](CC2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38315-44-5 | |

| Record name | 16-Phenyl-17,18,19,20-tetranorprostaglandin E2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38315-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.